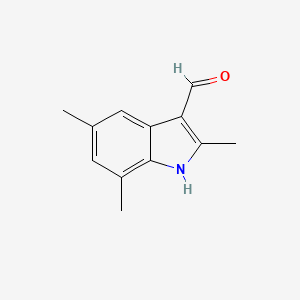

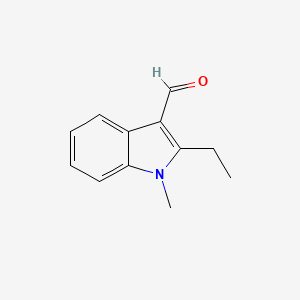

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a bicyclic arrangement of two rings, with one being a benzene ring and the other a pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various reagents. For example, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring . The exact structure of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would include additional functional groups attached to this basic indole structure.Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can yield a Schiff base upon condensation with 2-hydroxybenzohydrazide .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure. Related compounds, such as ethyl 2-methyl-1H-indole-3-carboxylate, have been characterized in terms of their structure, chemical names, physical and chemical properties, classification, and more .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives have shown promising antimicrobial activities. A study highlighted the synthesis of indole semicarbazones derived from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, demonstrating good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010).

Tyrosinase Inhibition

Research involving indole-3-carbaldehyde isolated from fungus YL185 demonstrated its effectiveness as a tyrosinase inhibitor, which can be critical in addressing hyperpigmentation issues. This compound inhibited the enzyme tyrosinase, instrumental in melanin production, indicating its potential application in skin lightening and treating disorders of hyperpigmentation (Shimizu et al., 2003).

Green Chemistry and Catalysis

The compound is used in green chemistry applications, notably in a solvent-free method for Knoevenagel condensation, presenting an environmentally friendly synthetic route. This approach, utilizing ZnO nanoparticles and a grindstone method, leads to high yields and short reaction times, underscoring the efficiency and sustainability of the process for synthesizing knoevenagel condensed products of indole-3-carbaldehydes (Madan, 2020).

Anticancer Activity

Studies have explored the cytotoxic properties of indole derivatives against cancer cells. For instance, a novel cytotoxic indole-3-ethenamide, alongside known compounds including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, were isolated from the halotolerant fungus Aspergillus sclerotiorum, showing moderate cytotoxicity against A-549 (lung carcinoma) cells (Wang et al., 2011).

Safety And Hazards

Zukünftige Richtungen

The future directions for research on “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been highlighted for their role in the preparation of biologically active compounds and indole alkaloids .

Eigenschaften

IUPAC Name |

2-ethyl-1-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDPMWXHUVVLTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N1C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)